Positional Isomer Differentiation: Para-Chloro vs. Ortho-Chloro Anticancer Activity in the 2-Thioxothiazolidin-4-one Series
The target compound is the para-chloro regioisomer (4-chlorophenyl at N3) of a pair whose ortho-chloro counterpart—compound 11, (Z)-3-(2-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one—was synthesized and evaluated for in vitro anticancer activity against MCF-7 breast cancer cells at a single concentration of 10 μg/mL [1]. In that study, compound 11 (2-chlorophenyl) exhibited moderate cytotoxicity, whereas the most active compounds in the library (compounds 10, 22, and 33, bearing cinnamoyl substitution at C5) showed significant activity [1]. This establishes the 2-chlorophenyl analog as the most structurally proximal benchmark for the target compound; the para-chloro isomer remains untested in this assay system, creating a critical, addressable data gap for any procurement decision involving MCF-7 screening [1].
| Evidence Dimension | In vitro anticancer activity (MCF-7 breast cancer cells) |
|---|---|
| Target Compound Data | Not yet reported in peer-reviewed literature for this specific assay |
| Comparator Or Baseline | (Z)-3-(2-Chlorophenyl)-5-(3-nitrobenzylidene)-2-thioxothiazolidin-4-one (compound 11): moderate cytotoxicity at 10 μg/mL; most active library compounds (10, 22, 33) showed significant activity at the same concentration |
| Quantified Difference | Cannot be calculated; direct comparative data are absent. The positional isomerism (para-Cl vs. ortho-Cl) is expected to alter electronic distribution and steric profile at the N3-aryl ring, which CoMSIA contour maps from the same study indicate influences hydrogen-bond acceptor interactions at the meta position of the 5-arylidene ring [1]. |
| Conditions | MCF-7 human breast adenocarcinoma cell line; single-concentration (10 μg/mL) screening; compound library of 33 rhodanine derivatives [1]. |
Why This Matters
Procurement for MCF-7 phenotypic screening must account for the untested status of the 4-chlorophenyl isomer; selecting it over the 2-chlorophenyl variant represents a deliberate exploration of regioisomeric SAR rather than a redundant purchase.
- [1] Mandal, S. P., et al. Novel rhodanines with anticancer activity: design, synthesis and CoMSIA study. RSC Advances, 2016, 6, 58641–58653. DOI: 10.1039/C6RA08785J. View Source
